
1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Mécanisme D'action
The mechanism of action of 1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in various biological processes. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it suitable for use in various biochemical and pharmacological assays. However, the compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain research areas.
Orientations Futures
There are several future directions for research on 1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate. One area of research is the development of new synthetic methods for the compound, which may improve its yield and reduce its cost. Another area of research is the investigation of its potential as a drug candidate for the treatment of various disorders, such as inflammation, pain, and oxidative stress-related diseases. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its potential use in various research areas.
Méthodes De Synthèse
1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate has been synthesized using different methods, including the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with acetyl sulfide in the presence of a base. The reaction produces the desired compound in good yields and purity.
Applications De Recherche Scientifique
1-tert-butyl 2-methyl (1-tert-butyl 2-methyl (2S,4S)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate)-4-(acetylsulfanyl)pyrrolidine-1,2-dicarboxylate has been studied for its potential use in various scientific applications. One of the main applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in humans.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-acetylsulfanylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5S/c1-8(15)20-9-6-10(11(16)18-5)14(7-9)12(17)19-13(2,3)4/h9-10H,6-7H2,1-5H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWZZLDRFDBIQO-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

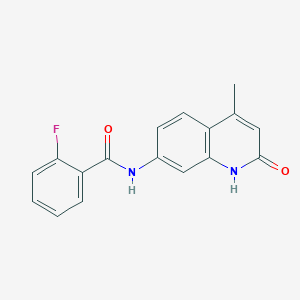
![N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2630319.png)
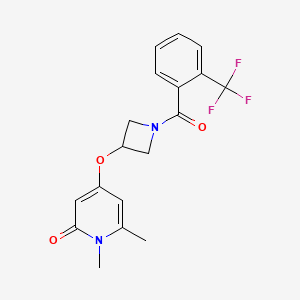
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)
![N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630323.png)

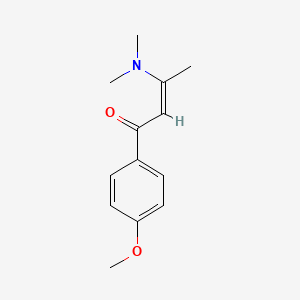
![ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2630327.png)
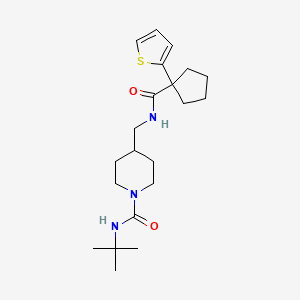
![9-(4-bromobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2630329.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2630330.png)
![3-(2-Fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2630331.png)
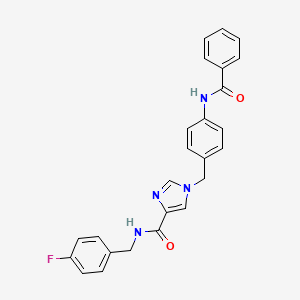
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2630338.png)